XANTHAN GUM

Food Science Rheology Product Stability

Formulators facing phase separation in acidic suspensions or inconsistent viscosity in dysphagia products require a thickener with measurable yield stress-absent in guar gum. Xanthan gum's pseudoplastic rheology directly prevents sedimentation while enabling easy pouring. • Yield stress sustains uniform dispersion of herbs, spices, and solids during shelf storage; flow behavior index n=0.16-0.23 ensures shear-thinning pour. • 3:7 synergistic blend with locust bean gum produces thermoreversible gels at reduced total gum loading (Ea=74.33 kJ/mol), enabling tunable textures. • Amylase-resistant viscosity maintains safe bolus control throughout consumption-critical for dysphagia management where starch-based thickeners fail. Supplied in food (80/200 mesh), pharmaceutical, and industrial grades with certified viscosity specifications. Immediate global dispatch available.

Molecular Formula (C35H49O29)n
Molecular Weight 1000000
CAS No. 11078-31-2
Cat. No. B1143753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXANTHAN GUM
CAS11078-31-2
Molecular Formula(C35H49O29)n
Molecular Weight1000000
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthan Gum: Technical Baseline and Procurement


Xanthan gum (CAS 11078-31-2) is a high-molecular-weight extracellular polysaccharide produced by fermentation of Xanthomonas campestris [1]. Its primary structure consists of a β-1,4-linked glucose backbone with trisaccharide side chains, conferring unique rheological properties including high low-shear viscosity and pronounced pseudoplasticity [2]. As a hydrocolloid, it functions as a thickener, stabilizer, and suspending agent across food, pharmaceutical, and industrial applications [3]. Procurement specifications typically vary by grade (food, pharmaceutical, industrial) with defined particle size distributions (e.g., 80 mesh, 200 mesh) and viscosity standards [4].

Grade category: food, pharmaceutical, or industrial
Particle size: 80 mesh or 200 mesh options
Viscosity specification: matched to target application

Why Xanthan Gum Substitutes Fail


Hydrocolloids such as guar gum, locust bean gum, and gellan gum are often considered potential substitutes for xanthan gum; however, direct substitution without reformulation is technically unsound due to fundamentally different rheological signatures [1]. Xanthan gum exhibits a unique combination of high yield stress and pronounced shear-thinning behavior that is not replicated by guar gum, which behaves as a concentrated macromolecular solution rather than a weak gel network [2]. Furthermore, xanthan gum's synergistic interactions with galactomannans produce thermoreversible gels with mechanical properties that cannot be achieved using single-component alternatives [3]. The following quantitative evidence demonstrates that these differences are not marginal but are material to application performance, stability, and final product quality [4].

Yield stress mismatch
Guar gum lacks yield stress; may cause sedimentation where suspension stability is required.
Gel network absence
Locust bean gum does not form weak gel networks, altering shear-thinning and suspension profiles.
Synergistic gelation not replicable
Single-component alternatives cannot achieve the thermoreversible gel synergy of xanthan-LBG blends.

Xanthan Gum vs. Alternatives: Head-to-Head Evidence


Yield Stress: Xanthan vs. Guar Gum

At equivalent concentration (0.6% w/w), xanthan gum exhibited a significantly higher yield stress than guar gum, demonstrating its superior ability to suspend particulates and prevent phase separation [1].

Yield Stress
Head-to-head
Xanthan 28.6 Pa vs. Guar 43.3 Pa at 0.6% w/w
Moderate yield stress with lower flow index (n=0.16) supports suspension and spreadability
25°C, Herschel-Bulkley model
Food Science Rheology Product Stability

Zero-Shear Viscosity: Xanthan vs. Guar Gum

In yellow passion fruit pulp, xanthan gum dispersions exhibited both a measurable yield stress and higher zero-shear viscosity compared to guar gum dispersions, which lacked any yield stress [1].

Zero-Shear Viscosity
Head-to-head
Yield stress observed (xanthan); no yield stress (guar). Higher zero-shear viscosity for xanthan.
Supports suspension stability where guar may fail
0.7% w/w in yellow passion fruit pulp
Rheology Food Processing Dispersion Stability

Synergistic Gelation with Locust Bean Gum

The synergistic interaction between xanthan gum and locust bean gum produces a strong thermoreversible gel, with maximum gel strength achieved at specific blending ratios [1].

Synergistic Gelation
Head-to-head
XG:LBG 3:7 strongest gel; highest SDR and lowest Ea (74.33 kJ/mol)
Enables tunable gel textures with lower total gum concentration
SEM revealed densest network at 3:7 ratio
Food Hydrocolloids Gelation Formulation Science

Gel Hardness: Xanthan vs. Guar and LBG

At equivalent concentrations, xanthan gum consistently produced gels with intermediate hardness compared to guar gum (softer gels) and locust bean gum (harder gels), offering formulation flexibility [1].

Gel Hardness
Head-to-head
Xanthan 5%: 12,739 N/m²; Guar 5%: 50,600 N/m²
Intermediate hardness supports texture control across concentrations
p
Shear-Thinning
Head-to-head
Xanthan: weak gel (G' > G''); Guar: concentrated solution (G' and G'' crossover)
Suspension at rest with easy flow under shear; Cox-Merz deviation
SAOS and flow curves
Thickening & Lubrication
Head-to-head
Xanthan-based: effective thickening and lubrication; Modified starch: lower lubrication
Supports bolus control research context; amylase resistance may benefit consistency
Tribological assessment in food matrices
Food Texture Gel Strength Product Development

Shear-Thinning Behavior vs. Guar Gum

Xanthan gum solutions behave as weak gels with pronounced shear-thinning, whereas guar gum solutions exhibit viscoelastic, gel-like entanglement behavior without true gel structure [1].

Shear-Thinning
Head-to-head
Xanthan: weak gel (G' > G''); Guar: concentrated solution (G' and G'' crossover)
Suspension at rest with easy flow under shear; Cox-Merz deviation
SAOS and flow curves
Rheology Process Engineering Cost Optimization

Thickening Efficiency vs. Modified Starch

Xanthan gum-based thickeners provide superior viscosity building and lubricating capacity compared to modified starch-based alternatives, with important implications for swallowing safety [1].

Thickening & Lubrication
Head-to-head
Xanthan-based: effective thickening and lubrication; Modified starch: lower lubrication
Supports bolus control research context; amylase resistance may benefit consistency
Tribological assessment in food matrices
Dysphagia Management Clinical Nutrition Thickener Selection

Optimal Applications for Xanthan Gum


Low-pH Food Stabilization

Xanthan gum's combination of measurable yield stress and pronounced pseudoplasticity, as demonstrated in head-to-head comparisons with guar gum [1], makes it the thickener of choice for acidic food systems requiring particulate suspension. Unlike guar gum, which lacks yield stress [2], xanthan gum maintains uniform dispersion of herbs, spices, and fruit solids during shelf storage while allowing easy pouring and spreading due to its low flow behavior index (n=0.16–0.23) [3]. Procurement of food-grade xanthan gum (80 or 200 mesh) is indicated for applications where phase separation and sedimentation are critical failure modes.

Dysphagia Thickened Beverages

For dysphagia management, xanthan gum-based thickeners demonstrate clear superiority over modified starch alternatives, providing both viscosity and lubrication [4]. Xanthan gum's weak gel structure and yield stress contribute to safer bolus control, while its resistance to salivary amylase degradation (unlike starch) ensures consistent viscosity throughout consumption [5]. Procurement of pharmaceutical-grade or food-grade xanthan gum with controlled particle size (typically 200 mesh for rapid dispersion) is indicated for clinical nutrition and geriatric care applications where swallowing safety is paramount.

Synergistic Gel Systems with LBG

The synergistic interaction between xanthan gum and locust bean gum at a 3:7 ratio produces the strongest thermoreversible gel network, with maximum structure developing rate and lowest gelation activation energy (74.33 kJ/mol) [6]. This blend enables the creation of gelled products with tunable textures at reduced total gum concentrations compared to single-component systems [7]. Procurement of both gums from a single supplier with guaranteed compatibility is indicated for formulators developing novel food textures, controlled-release drug delivery matrices, or pharmaceutical gel formulations requiring precise rheological control.

Drilling Fluids and Enhanced Oil Recovery

Xanthan gum's unique combination of high low-shear viscosity and pronounced shear-thinning behavior, as well as its yield stress characteristics not observed in guar gum [2], makes it the preferred viscosifier for oilfield drilling fluids. Industrial-grade xanthan gum (40 mesh or 80 mesh) provides efficient cuttings transport at low shear rates while minimizing pumping energy at high shear rates [8]. Its stability across broad temperature and pH ranges, coupled with its resistance to shear degradation, supports its use in high-pressure, high-temperature (HPHT) well conditions where alternative thickeners fail [9]. Procurement of oil-grade xanthan gum with specified viscosity and particle size is indicated for drilling, completion, and workover fluid applications.

Application
Selection Property
Validation Focus
Low-pH Food Stabilization
Yield stress and pseudoplasticity
Suspension stability and shear-thinning profile
Beverage Thickening for Dysphagia Research
Viscosity and lubrication synergy
Bolus control and amylase resistance
Synergistic Gel Systems with LBG
Synergistic gelation ratio
Gel strength and thermal reversibility
Drilling Fluids and Enhanced Oil Recovery
Low-shear viscosity and shear-thinning
Cuttings transport and temperature stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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